molecular formula C7H6N2O4 B072122 4-Amino-3-nitrobenzoic acid CAS No. 1588-83-6

4-Amino-3-nitrobenzoic acid

Cat. No. B072122
CAS RN: 1588-83-6
M. Wt: 182.13 g/mol
InChI Key: ZZNAYFWAXZJITH-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzoic acid is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. It plays a crucial role in organic chemistry, particularly in the synthesis of various derivatives and in facilitating understanding of molecular interactions and reactions.

Synthesis Analysis

The synthesis of 4-Amino-3-nitrobenzoic acid and its derivatives, such as methyl esters, can be achieved through simple Fischer esterification reactions. This process involves a one-pot reaction that can yield workable quantities of the compound within a short period, typically around one hour. The synthesized compound is then purified using techniques like liquid-liquid extraction, characterized by marked color changes, and analyzed using NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

Studies on the molecular structure of 4-Amino-3-nitrobenzoic acid and its cocrystals reveal complex hydrogen bonding and interactions. These molecular adducts are characterized using infrared spectroscopy and X-ray diffraction methods, demonstrating the compound's ability to form stable crystalline structures through hydrogen bonding and other intermolecular interactions (Smith, Lynch, Byriel, & Kennard, 1997).

Chemical Reactions and Properties

4-Amino-3-nitrobenzoic acid participates in various chemical reactions, serving as a building block for the synthesis of different heterocyclic scaffolds. Its reactivity facilitates the preparation of substituted nitrogenous heterocycles, highlighting its utility in heterocyclic oriented synthesis (HOS) (Křupková, Funk, Soural, & Hlaváč, 2013).

Physical Properties Analysis

The physical properties of 4-Amino-3-nitrobenzoic acid, including its crystal structure and hydrogen bonding capabilities, have been extensively studied. These studies highlight the compound's ability to form stable crystalline structures with distinct hydrogen bonding patterns, which are crucial for its interactions and reactivity (Quah, Jebas, & Fun, 2008).

Chemical Properties Analysis

The chemical properties of 4-Amino-3-nitrobenzoic acid are influenced by its functional groups, which allow it to undergo various reactions and form complex molecules. Its role as a precursor in the synthesis of pharmaceuticals and dyes underscores its importance in both industrial applications and research settings (Yin, 2010).

Scientific Research Applications

  • Structural Chemistry

    • Application : 4-Amino-3-nitrobenzoic acid is used in the study of polymorphism in triclinic crystal forms .
    • Method : The compound is prepared in the triclinic crystal form, and its structure and Hirshfeld surface are analyzed .
    • Results : The study found that the percentage of the O•••H/H•••O interactions of polymorph II (~39.1%) is less than that of polymorph I (54.5%). The TG-DTA studies attest that there is no “polymorph II → polymorph I” phase transition .
  • Biochemistry

    • Application : 4-Amino-3-nitrobenzoic acid is used as a substrate for enzymatic reactions and linker in peptide synthesis .
    • Method : The compound is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .
    • Results : The advantages of 4-Amino-3-nitrobenzoic acid use include its low cost and wide availability .
  • Organic Chemistry

    • Application : 4-Amino-3-nitrobenzoic acid is used in the synthesis of its methyl ester .
    • Method : The compound is synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .
    • Results : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .
  • Chemical Technology

    • Application : 4-Bromomethyl-3-nitrobenzoic acid is used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester, 4- ((2- (hydroxymethyl)phenyl amino)methyl)-3-nitrobenzoic acid, 4- (2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid .
    • Method : It is also used as a thiol photo-deprotection reagent .
    • Results : The specific results of these reactions are not provided in the source .
  • Pharmaceuticals

    • Application : 4-Amino-3-nitrobenzoic acid can be used in the synthesis of various pharmaceutical compounds .
    • Method : The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
    • Results : The results would vary based on the specific pharmaceutical compound and its intended use .
  • Dye Manufacturing

    • Application : 4-Amino-3-nitrobenzoic acid can be used in the production of dyes .
    • Method : The compound can be used as a precursor in the synthesis of various dyes .
    • Results : The specific results would depend on the particular dye being produced .
  • Peptide Synthesis

    • Application : 4-Amino-3-nitrobenzoic acid can be used in peptide synthesis .
    • Method : The compound can be used as a linker in the solution phase of peptide synthesis .
    • Results : The use of 4-Amino-3-nitrobenzoic acid in peptide synthesis can lead to the production of various peptides .
  • Antibiotic Production

    • Application : 4-Amino-3-nitrobenzoic acid can participate in the biosynthesis of the antibiotic aureothin .
    • Method : The compound can be used as a precursor in the synthesis of aureothin .
    • Results : The use of 4-Amino-3-nitrobenzoic acid in the production of aureothin can lead to the production of this antibiotic .

Safety And Hazards

4-Amino-3-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

The biochemical and physiological effects of 4-amino-3-nitrobenzoic acid are not well understood. Therefore, future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

properties

IUPAC Name

4-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAYFWAXZJITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061805
Record name Benzoic acid, 4-amino-3-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3-nitrobenzoic acid

CAS RN

1588-83-6
Record name 4-Amino-3-nitrobenzoic acid
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